Cadmium niobium oxide, with the chemical formula Cd₂Nb₂O₇, is a notable member of the pyrochlore family of oxides. This compound has gained attention due to its unique structural properties and potential applications in various fields, including electronics and materials science. The compound is characterized by its high dielectric constant and ferroelectric properties, making it suitable for use in capacitors and other electronic components.
Cadmium niobium oxide is classified as a pyrochlore oxide, which typically has the general formula A₂B₂O₇, where A and B are cations. In this case, cadmium serves as the A-site cation and niobium as the B-site cation. The structure of cadmium niobium oxide is defined by a three-dimensional framework that exhibits significant ionic character, contributing to its dielectric properties. The material is often synthesized in various forms, including ceramics and thin films, which are essential for its application in modern technology.
Cadmium niobium oxide can be synthesized through several methods:
The synthesis conditions, such as temperature and time, significantly influence the crystallinity and phase purity of cadmium niobium oxide. For instance, calcination temperatures typically range from 800°C to 1200°C depending on the synthesis method employed.
Cadmium niobium oxide adopts a pyrochlore structure characterized by a cubic lattice with space group . The unit cell contains eight formula units, with cadmium ions occupying the A-sites and niobium ions occupying the B-sites.
Cadmium niobium oxide can participate in various chemical reactions:
The thermal stability of cadmium niobium oxide allows it to maintain its structure under high-temperature conditions typical in electronic applications.
The mechanism of action for cadmium niobium oxide primarily relates to its dielectric properties. When an electric field is applied:
Relevant analyses indicate that cadmium niobium oxide possesses significant ionic conductivity, making it suitable for applications in solid-state electrolytes .
Cadmium niobium oxide has several scientific uses:
Cadmium Niobium Oxide (Cd₂Nb₂O₇) belongs to the family of complex niobium oxides, which gained research attention in the mid-20th century alongside advances in solid-state chemistry. Its discovery is intertwined with the broader history of niobium, initially termed "columbium" after its identification in 1801 by Charles Hatchett [5]. The systematic study of niobium oxides accelerated post-1940, leading to the characterization of Cd₂Nb₂O₇ as a distinct pyrochlore-phase compound. Early research focused on its dielectric properties, coinciding with the global surge in electronic materials development during the 1950s–1960s. The compound’s identification (CAS No. 12187-14-3) formalized its chemical identity as "dicadmium niobate" or "cadmium niobium oxide" [4] [7].
Niobium oxides exhibit exceptional stoichiometric diversity, ranging from niobium monoxide (Niobium(II) oxide, NbO) to niobium pentoxide (Niobium(V) oxide, Nb₂O₅) and complex ternary oxides like Cd₂Nb₂O₇ [3] [8]. Cd₂Nb₂O₇ crystallizes in the pyrochlore structure (space group: Fd3m), characterized by:
Table 1: Crystallographic Parameters of Cd₂Nb₂O₇
Property | Value |
---|---|
Crystal System | Cubic |
Lattice Parameter | ~10.39 Å |
Coordination (Nb) | Octahedral (NbO₆) |
Coordination (Cd) | 8-fold |
Structural Flexibility | High tolerance to stoichiometric variation |
This structure contrasts with other niobium oxides:
Cd₂Nb₂O₇’s stability arises from the +5 oxidation state of niobium and +2 state of cadmium, balancing ionic and covalent bonding within the pyrochlore lattice [7] [10].
Cadmium Niobium Oxide serves as a model system for functional materials due to its unique properties:
Ferroelectricity and Dielectric Behavior: Cd₂Nb₂O₇ exhibits paraelectric-to-ferroelectric phase transitions near 185 K, with high dielectric permittivity (ε > 100) applicable to capacitors and tunable microwave devices [8]. The flexibility of its crystal lattice accommodates polarization switching, making it a candidate for non-volatile memory elements.
Optoelectronic Tunability: As a wide-bandgap semiconductor (~3.2–3.5 eV), it responds to UV light, enabling photocatalytic and photoelectrochemical applications. Bandgap engineering via doping or stoichiometric control can enhance visible-light absorption [8] [10].
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